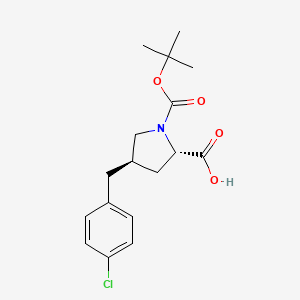

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid

Description

This compound is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, a 4-chlorobenzyl substituent at the 4-position, and a carboxylic acid group at the 2-position. Its stereochemistry ((2S,4R)) is critical for applications in peptide synthesis and medicinal chemistry, where it serves as a chiral building block . The Boc group enhances stability during synthetic processes, while the 4-chlorobenzyl moiety contributes to lipophilicity and electronic effects, influencing interactions in biological systems or downstream reactions.

Properties

IUPAC Name |

(2S,4R)-4-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)8-11-4-6-13(18)7-5-11/h4-7,12,14H,8-10H2,1-3H3,(H,20,21)/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTDFJOBCYJCOQ-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376008 | |

| Record name | Boc-(R)-gamma-(4-chloro-benzyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959576-35-3 | |

| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-[(4-chlorophenyl)methyl]-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959576-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-(R)-gamma-(4-chloro-benzyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative notable for its potential biological activities. This article explores its structural characteristics, synthesis, biological functions, and relevant case studies highlighting its efficacy in various applications.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of 339.81 g/mol. The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a 4-chlorobenzyl moiety, which may influence its biological interactions and pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrrolidine Ring : Utilizing amino acids as starting materials.

- Protection of Functional Groups : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine during subsequent reactions.

- Substitution Reactions : The introduction of the 4-chlorobenzyl group through electrophilic aromatic substitution.

The biological activity of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid can be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in metabolic pathways. Its structure suggests potential interactions with:

- Enzymes : Acting as inhibitors or activators depending on the target.

- Receptors : Modulating signaling pathways that govern cellular responses.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

- Anti-inflammatory Effects : Potential inhibition of pro-inflammatory cytokines.

- Anticancer Activity : Preliminary studies suggest it may induce apoptosis in cancer cell lines by modulating key signaling pathways.

- Neuroprotective Effects : Possible protective effects against neurodegeneration through modulation of oxidative stress markers.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of various pyrrolidine derivatives, including (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid. The results indicated that this compound exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Anti-inflammatory Properties

A study focused on the anti-inflammatory effects of pyrrolidine derivatives demonstrated that (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests its potential use in treating inflammatory diseases .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂ClNO₄ |

| Molecular Weight | 339.81 g/mol |

| CAS Number | 959576-36-4 |

| Potential Activities | Anticancer, Anti-inflammatory, Neuroprotective |

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, CF₃): The 4-chlorobenzyl and 4-trifluoromethylbenzyl analogs exhibit increased lipophilicity and altered electronic properties compared to the benzyl or methoxy derivatives. These groups enhance resistance to enzymatic degradation, making them suitable for drug candidates targeting hydrophobic binding pockets . Alkoxy Chains (e.g., but-3-en-1-yloxy): These substituents introduce sites for further functionalization, such as olefin metathesis, enabling the synthesis of macrocyclic peptides . Methoxy Group: The methoxy analog (C₁₁H₁₉NO₅) offers improved aqueous solubility, advantageous for formulations requiring hydrophilic properties .

Stereochemical Considerations : All analogs retain the (2S,4R) configuration, ensuring consistency in chiral recognition during peptide coupling or receptor binding. Deviations in stereochemistry (e.g., (2R,4S)) are associated with distinct biological activities and synthetic challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.